

Unveiling the Molecular Architecture of Campneoside II: A Spectroscopic Guide

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Compound of Interest		
Compound Name:	Campneoside II	
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This technical guide provides an in-depth analysis of the spectroscopic data essential for the identification and characterization of **Campneoside II**, a phenylpropanoid glycoside. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a comprehensive resource of its structural elucidation.

Summary of Spectroscopic Data

The structural confirmation of **Campneoside II** relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry provides the elemental composition, while a full suite of one- and two-dimensional NMR experiments elucidates the precise connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of **Campneoside II**.

Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula
Positive	[M+Na]+	C29H36O16Na



Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed map of the hydrogen and carbon environments within the **Campneoside II** molecule. The assignments are confirmed through two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which reveal proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively.

Table 1: ¹H NMR Spectroscopic Data for **Campneoside II** (500 MHz, CD₃OD)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aglycone			
2	6.78	d	8.0
5	6.67	d	8.0
6	6.58	S	
7	4.88	t	7.5
8	2.95	t	7.5
Caffeoyl Moiety			
2'	6.95	d	8.0
5'	6.75	d	8.0
6'	6.85	S	
7' (α)	7.58	d	16.0
8' (β)	6.28	d	16.0
Glucose Moiety			
1"	4.38	d	7.8
2"	3.45	m	
3"	3.65	m	
4"	4.85	t	9.5
5"	3.60	m	
6"a	4.45	dd	12.0, 2.0
6"b	4.30	dd	12.0, 6.0
Rhamnose Moiety			
1""	5.15	d	1.5
2""	3.95	m	



3'''	3.75	m	-
4'''	3.40	t	9.5
5'''	3.55	m	
6'''	1.10	d	6.2

Table 2: ¹³C NMR Spectroscopic Data for Campneoside II (125 MHz, CD₃OD)



Position	Chemical Shift (δ, ppm)
Aglycone	
1	131.5
2	116.5
3	146.0
4	144.8
5	117.2
6	121.5
7	72.0
8	36.5
Caffeoyl Moiety	
1'	127.8
2'	115.2
3'	146.8
4'	149.5
5'	116.2
6'	123.0
7' (α)	148.0
8' (β)	114.8
9' (C=O)	168.5
Glucose Moiety	
1"	104.5
2"	76.0
3"	81.5



4"	71.0
5"	76.5
6"	64.8
Rhamnose Moiety	
1'''	103.0
2""	72.2
3'''	72.5
4'''	74.0
5'''	70.5
6'''	18.5

Experimental Protocols Isolation of Campneoside II

The isolation of **Campneoside II** is typically performed from the wood or bark of Paulownia tomentosa.[1][2] The general procedure involves the following steps:

- Extraction: The air-dried and powdered plant material is extracted with a polar solvent, such as aqueous ethanol or methanol, at room temperature.
- Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
 Campneoside II is typically enriched in the n-butanol fraction.
- Chromatography: The n-butanol fraction is subjected to repeated column chromatography on various stationary phases, including silica gel and Sephadex LH-20, to purify Campneoside II.

Spectroscopic Analysis

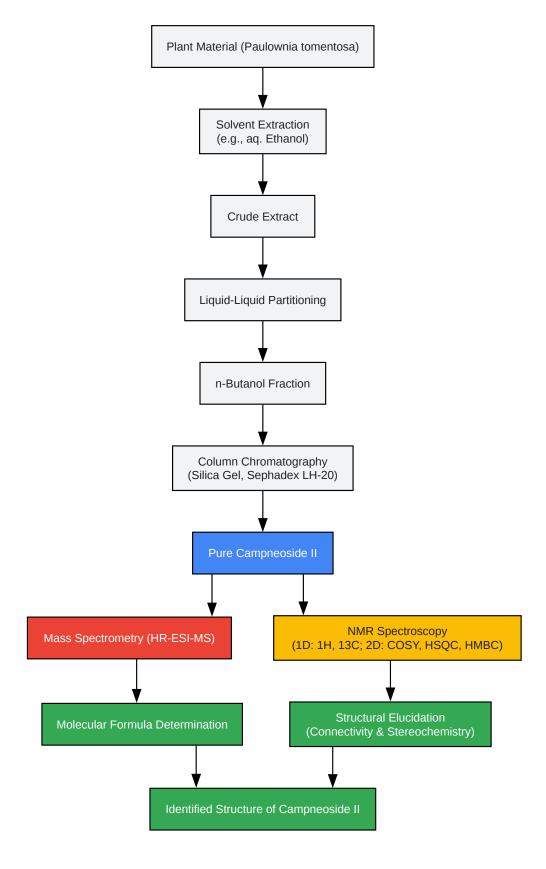


- NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC), are recorded on a spectrometer operating at a frequency of 500 MHz or higher. Deuterated methanol (CD₃OD) is commonly used as the solvent.
- Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Logical Workflow for Spectroscopic Identification

The process of identifying **Campneoside II** using spectroscopic data follows a logical progression, starting from the initial extraction to the final structural confirmation.





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Figure 1. Workflow for the isolation and structural elucidation of **Campneoside II**.



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References

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- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
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